Benzyldimethyltetradecylammonium chloride dihydrate
Overview
Description
Benzyldimethyltetradecylammonium chloride dihydrate is a quaternary ammonium compound with the chemical formula CH₃(CH₂)₁₃N(Cl)(CH₃)₂CH₂C₆H₅·2H₂O. It is a cationic surfactant widely used in various applications due to its surface-active properties. This compound is also known for its role as a phase transfer catalyst in organic synthesis .
Mechanism of Action
Target of Action
Benzyldimethyltetradecylammonium chloride dihydrate is a general cationic surfactant . It is also used as a phase transfer catalyst . .
Mode of Action
As a cationic surfactant, this compound can interact with various substances, altering their solubility and facilitating their transfer between different phases . This property is particularly useful in its role as a phase transfer catalyst, where it can enhance the efficiency of certain chemical reactions .
Biochemical Pathways
As a phase transfer catalyst, it is known to be involved in the synthesis of triazine-containing fluoropolymers with linear dielectric properties .
Result of Action
As a cationic surfactant and phase transfer catalyst, it is likely to influence the properties of other substances at the molecular level, potentially affecting their behavior within cellular environments .
Biochemical Analysis
Biochemical Properties
As a cationic surfactant, it may interact with negatively charged biomolecules, potentially influencing their structure and function .
Cellular Effects
As a cationic surfactant, it may interact with cell membranes, potentially affecting their permeability and function .
Molecular Mechanism
As a cationic surfactant, it may interact with various biomolecules, potentially affecting their structure and function .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium chloride dihydrate can be synthesized through the quaternization of dimethylamine with tetradecyl chloride, followed by the reaction with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In phase transfer catalysis, the compound helps produce a wide range of organic molecules, including polymers and pharmaceuticals .
Scientific Research Applications
Benzyldimethyltetradecylammonium chloride dihydrate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyldodecylammonium chloride: Similar in structure but with a shorter alkyl chain.
Benzyldimethylhexadecylammonium chloride: Similar in structure but with a longer alkyl chain.
Tetradecyltrimethylammonium bromide: Similar in function but with a different substituent on the nitrogen atom.
Uniqueness
Benzyldimethyltetradecylammonium chloride dihydrate is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surface-active properties and effectiveness as a phase transfer catalyst. Its dihydrate form also contributes to its stability and solubility in various solvents .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZVNXGKBIJBW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046606 | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147228-81-7 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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